molecular formula C13H8ClN3OS B2392022 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-68-9

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2392022
CAS No.: 1003159-68-9
M. Wt: 289.74
InChI Key: BMUKLYPPMCOHTN-UHFFFAOYSA-N
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Description

“3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are known for their diverse biological activities, including antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives, such as “this compound”, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using 1H and 13C NMR spectrometry . The 1H NMR spectrum shows peaks at δ, ppm: 6.72 d (1H, J = 7.7 Hz, CH, thiophene), 7.20 d (1H, J = 7.7 Hz, CH, thiophene), 7.55 d (2H, J = 8.0 Hz, CH, pyridine), 7.60 s (1H, CH, pyridine), 8.10 d. d (1H, J = 4.6, 4.5 Hz, pyridine), 8.31 s (1H, NH) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the cyclization of 3-amino-thiophene-2-carboxylate derivatives . This process is typically carried out using a one-carbon source reagent .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point is 158–159°C . The 1H NMR spectrum shows peaks at δ, ppm: 6.72 d (1H, J = 7.7 Hz, CH, thiophene), 7.20 d (1H, J = 7.7 Hz, CH, thiophene), 7.55 d (2H, J = 8.0 Hz, CH, pyridine), 7.60 s (1H, CH, pyridine), 8.10 d. d (1H, J = 4.6, 4.5 Hz, pyridine), 8.31 s (1H, NH) .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Agents

Pyrimidine and thienopyrimidine derivatives, including 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, are recognized for their significant role in organic chemistry due to their wide applications as bioactive compounds with multiple biological activities. The incorporation of various groups into the thieno[2,3-d]pyrimidine heterocyclic ring has been shown to enhance its antibacterial, antifungal, and anti-inflammatory activities. This is demonstrated through the synthesis of new series of thieno[2,3-d]pyrimidine heterocyclic compounds, which have exhibited remarkable activities toward fungi, bacteria, and inflammation, highlighting their potential as antimicrobial and anti-inflammatory agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Catalytic Synthesis Advances

A catalytic four-component reaction has been developed for the green synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a class of pharmacophores with significant relevance in medicinal chemistry. This method represents a step economy with reduced catalyst loading and easy purification, streamlining the synthesis process of these pharmacologically important compounds (Shi et al., 2018).

Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibition

Thieno[2,3-d]pyrimidine derivatives have been identified as novel and selective inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3), showing promise for the treatment of metastatic triple-negative breast cancer. The research highlighted the structural optimization and structure-activity relationship leading to the development of potent VEGFR3 inhibitors, demonstrating their potential in inhibiting proliferation and migration in cancer cells and showing efficacy in in vivo models (Li et al., 2021).

Anticancer Activity

Synthetic efforts have also been directed toward developing this compound derivatives with potential anticancer activities. Novel approaches in synthesis and evaluation of these compounds have shown promising results in vitro and in vivo, indicating their relevance in cancer research and potential therapeutic applications (Gad et al., 2020).

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block in lipid biosynthesis.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the enzyme’s activity, thereby affecting the metabolic processes it regulates

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase by this compound affects the fatty acid metabolism pathway . By inhibiting the conversion of acetyl-CoA to malonyl-CoA, the compound can disrupt lipid biosynthesis. This can have downstream effects on various cellular processes that depend on these lipids, potentially leading to altered cell function or viability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context of its use. In vitro studies have shown that the compound and its derivatives have demonstrated moderate antimicrobial activity, with some products exhibiting good antibacterial and antifungal activity . These effects are likely due to the compound’s impact on lipid biosynthesis, which is essential for the growth and survival of many microorganisms.

Future Directions

Thienopyrimidines, including “3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide”, have shown promise in various therapeutic applications . Future research could focus on further exploring the biological activities of these compounds and developing them into effective therapeutic agents .

Biochemical Analysis

Biochemical Properties

3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide has been shown to interact with various enzymes and proteins. For instance, it has been docked against the acetyl-CoA carboxylase enzyme . This interaction could potentially influence various biochemical reactions within the cell.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its interaction with the acetyl-CoA carboxylase enzyme , it could potentially be involved in lipid metabolism.

Properties

IUPAC Name

3-chloro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUKLYPPMCOHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C3C=CSC3=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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